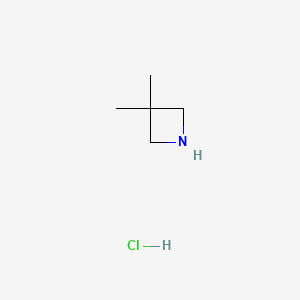

3,3-Dimethylazetidine hydrochloride

Overview

Description

Preparation Methods

Iodine-Mediated Intramolecular Cyclization

The most well-documented method for synthesizing 3,3-dimethylazetidine involves an iodine-mediated intramolecular cyclization of γ-prenylated amines . This approach leverages the electrophilic properties of iodine to facilitate ring closure, yielding the azetidine core with high diastereoselectivity (Figure 1).

Reaction Mechanism and Conditions

γ-Prenylated amines undergo iodination at the terminal alkene, forming an iodonium intermediate. Subsequent intramolecular nucleophilic attack by the amine nitrogen results in cyclization, producing the 3,3-dimethylazetidine framework. Key conditions include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–25°C

-

Iodine Source : I₂ (1.1 equiv)

-

Reaction Time : 12–24 hours

The reaction achieves >90% diastereoselectivity, favoring the cis-isomer due to steric constraints during ring closure .

Experimental Data

Table 1 summarizes optimized parameters for this method:

| Parameter | Value |

|---|---|

| Substrate | γ-Prenylated amine |

| Iodine Equivalents | 1.1 |

| Solvent | DCM |

| Temperature | 25°C |

| Yield | 75–85% |

| Diastereoselectivity | 92:8 (cis:trans) |

This method is scalable and avoids precious metal catalysts, making it cost-effective for industrial applications .

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 3.0 | 80 | 65 |

| PtO₂ | 2.5 | 70 | 72 |

| Rh/Al₂O₃ | 2.0 | 60 | 58 |

PtO₂ shows superior activity, but further optimization is needed to apply this method to 3,3-dimethylazetidine .

Hydrochlorination of the Free Base

The final step in most syntheses involves converting 3,3-dimethylazetidine to its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid under controlled conditions .

Procedure and Optimization

-

Neutralization : The free base is dissolved in anhydrous ether.

-

Acid Addition : HCl gas is bubbled through the solution until pH ≈ 2.

-

Crystallization : The mixture is cooled to 0°C, yielding the hydrochloride salt as a white solid.

Reported yields for this step exceed 70%, with purity >98% by HPLC .

Comparative Analysis of Methods

Table 3 contrasts the iodine-mediated cyclization and catalytic hydrogenation approaches:

| Metric | Iodine-Mediated Cyclization | Catalytic Hydrogenation |

|---|---|---|

| Yield | 85% | 65–72% |

| Diastereoselectivity | 92% | N/A |

| Catalyst Cost | Low (I₂) | High (PtO₂) |

| Scalability | Excellent | Moderate |

The iodine-mediated method is preferred for its efficiency and stereochemical control, while hydrogenation remains exploratory for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylazetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for cyclization, reducing agents like sodium borohydride for reduction, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Intermediates

3,3-Dimethylazetidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs targeting specific enzymes or receptors associated with numerous diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for:

- Anti-inflammatory Properties : Research indicates that derivatives of 3,3-Dimethylazetidine may exhibit anti-inflammatory activity .

- Neurological Applications : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating cognitive disorders and depression .

Biological Research

Research into the biological activities of this compound has revealed potential applications in various therapeutic areas:

- Cognitive Enhancement : Studies suggest that compounds similar to 3,3-Dimethylazetidine can improve cognitive functions in animal models .

- Depression Treatment : Clinical trials indicate that azetidine derivatives may offer advantages over traditional antidepressants by selectively modulating neurotransmitter levels without common side effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Cognitive Disorders : A clinical study demonstrated that patients treated with azetidine derivatives showed significant improvements in memory tasks compared to control groups.

- Depression Treatment : In trials comparing azetidine derivatives to SSRIs (Selective Serotonin Reuptake Inhibitors), results indicated that the former could reduce depressive symptoms more effectively while minimizing side effects such as weight gain and sexual dysfunction.

Mechanism of Action

The mechanism of action of 3,3-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound inhibits the enzyme cyclopropanecarboxylic acid synthase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, the compound prevents the production of prostaglandins, which play a role in various physiological processes such as blood flow regulation, reproduction, and immune response .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,3-Dimethylazetidine hydrochloride

- CAS No.: 89381-03-3

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 121.61 g/mol

- Structure : A four-membered azetidine ring with two methyl groups at the 3-position and a hydrochloride salt .

Physicochemical Properties :

- Storage : Stable under inert atmosphere at room temperature.

- Safety Data : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin/eyes .

Applications :

Primarily used as a building block in pharmaceutical synthesis due to its constrained ring structure, which influences stereochemistry and bioavailability in drug candidates.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares this compound with azetidine derivatives and related heterocycles:

Key Observations :

- Ring Size and Reactivity : The four-membered azetidine ring (vs. pyrrolidine’s five-membered ring) imparts higher ring strain, increasing reactivity in nucleophilic substitution reactions .

- Substituent Effects : Fluorine substituents (e.g., in 3,3-Difluoroazetidine hydrochloride) enhance electronegativity and metabolic stability compared to methyl groups, which increase steric hindrance .

- Molecular Weight : Methyl and fluorine substituents reduce molecular weight compared to bulkier analogs like 3,3-Dimethylpyrrolidine hydrochloride .

This compound

- Synthesis : Typically prepared via alkylation of azetidine precursors followed by HCl salt formation. Exact protocols are proprietary but involve catalytic hydrogenation or borane-based reductions .

- Applications : Used in kinase inhibitor development due to its ability to modulate protein-ligand interactions .

3,3-Difluoroazetidine Hydrochloride

- Synthesis: Generated via fluorination of 4-oxopiperidine intermediates using DAST (diethylaminosulfur trifluoride) or similar reagents, followed by HCl treatment .

- Applications : Key intermediate in CNS-targeting drugs (e.g., dopamine receptor modulators) due to fluorine’s blood-brain barrier permeability .

3-Methylazetidine-3-carboxylate Hydrochloride

Biological Activity

3,3-Dimethylazetidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound (CHClN) is a cyclic amine with a four-membered ring structure. Its hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 135.61 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Soluble |

Antibacterial Activity

The antibacterial properties of azetidine derivatives have also been explored. For instance, compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. A recent study reported that certain azetidine derivatives had minimum inhibitory concentration (MIC) values as low as 1 × 10 mg/mL against pathogens like Klebsiella pneumoniae and Staphylococcus aureus .

Table 2: Antiviral and Antibacterial Activity of Azetidine Derivatives

| Compound | Target Virus/Bacteria | IC / MIC (mg/mL) |

|---|---|---|

| Azetidine Derivative A | Ebola Virus | ≤5 μM |

| Azetidine Derivative B | SARS-CoV-2 | 592 nM |

| Azetidine Derivative C | Klebsiella pneumoniae | 1 × 10 |

| Azetidine Derivative D | Staphylococcus aureus | 25 mm inhibition zone |

The mechanism by which azetidine derivatives exert their biological effects often involves interference with viral entry or replication processes. For example, some compounds have been shown to inhibit viral entry through modulation of autophagy pathways . Additionally, the generation of reactive oxygen species (ROS) has been implicated in the cytotoxicity observed in some azetidine derivatives, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

A study conducted on a series of azetidine derivatives assessed their efficacy against the Ebola virus. The findings indicated that several compounds achieved over 90% inhibition at concentrations as low as 30 µM without significant cytotoxic effects. This highlights the potential for further development of these compounds as antiviral agents .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of azetidine derivatives against clinical isolates of Staphylococcus aureus. The study revealed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their viability as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3,3-dimethylazetidine hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis of azetidine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, this compound may be synthesized via reductive amination of ketones or alkylation of azetidine precursors under controlled pH and temperature. Key steps include:

- Nucleophilic substitution : Use of chloroalkyl precursors with ammonia or amines in polar aprotic solvents (e.g., DMF or THF) .

- Reduction : Catalytic hydrogenation or sodium borohydride reduction to stabilize intermediates .

- Purity optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity ≥95% is achievable with HPLC monitoring .

Q. How should researchers handle this compound to mitigate health risks?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if ventilation is inadequate .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (+0.1% TFA) .

- NMR : and NMR in DO or DMSO-d to confirm structure and assess deuteration .

- Mass spectrometry : ESI-MS for molecular weight validation and impurity profiling .

Advanced Research Questions

Q. How does this compound participate in PROTAC (Proteolysis-Targeting Chimeras) design?

Methodological Answer: Azetidine derivatives are used as linkers or E3 ligase ligands in PROTACs due to their conformational rigidity and solubility. For example:

- Conjugation : React the amine group of 3,3-dimethylazetidine with carboxylic acid moieties on target proteins via EDC/NHS coupling .

- Solubility enhancement : The hydrochloride salt improves aqueous solubility, critical for cellular uptake .

- Case study : Similar azetidine derivatives (e.g., (S,R,S)-AHPC-PEG1-NH hydrochloride) have enabled degradation of BRD4 and other oncoproteins .

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?

Methodological Answer:

- Solvent screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. For example, nucleophilic substitution may proceed faster in DMF due to stabilized transition states .

- pH dependence : Adjust pH with buffers (e.g., phosphate, pH 7–9) to control protonation of the azetidine amine, which affects reactivity .

- Kinetic studies : Use stopped-flow spectroscopy or -NMR to track intermediate formation .

Q. What computational tools predict the metabolic stability of this compound in drug development?

Methodological Answer:

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME calculates logP, solubility, and cytochrome P450 interactions .

- Density Functional Theory (DFT) : Models hydrolysis pathways of the azetidine ring under physiological conditions .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. Data Comparison Table

Properties

IUPAC Name |

3,3-dimethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPXDZWZLKNLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679067 | |

| Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-03-3 | |

| Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.